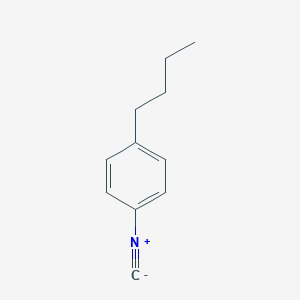
1-Butyl-4-isocyanobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-4-isocyanobenzene, also known as BNIT, is a chemical compound that has been widely used in scientific research. It is a member of the isocyanobenzene family and has a molecular formula of C11H13NO. BNIT is a potent electrophile and has been used as a tool for studying the mechanism of action of various enzymes and proteins.
作用机制
1-Butyl-4-isocyanobenzene covalently modifies nucleophilic residues in enzymes and proteins, leading to the formation of a stable adduct. This modification can affect the activity and function of the enzyme or protein. The mechanism of action of 1-Butyl-4-isocyanobenzene has been extensively studied, and it has been shown to react preferentially with cysteine residues in proteins.
Biochemical and Physiological Effects:
The covalent modification of nucleophilic residues by 1-Butyl-4-isocyanobenzene can affect the activity and function of enzymes and proteins. This modification can lead to changes in enzyme kinetics, protein structure, and protein-protein interactions. The biochemical and physiological effects of 1-Butyl-4-isocyanobenzene have been extensively studied, and it has been shown to be a useful tool for studying the activity and function of various enzymes and proteins.
实验室实验的优点和局限性
The advantages of using 1-Butyl-4-isocyanobenzene in lab experiments include its potent electrophilic properties, which allow for the covalent modification of nucleophilic residues in enzymes and proteins. This modification can be used to study the activity and function of various enzymes and proteins. The limitations of using 1-Butyl-4-isocyanobenzene in lab experiments include its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the use of 1-Butyl-4-isocyanobenzene in scientific research. One area of interest is the development of more selective 1-Butyl-4-isocyanobenzene analogs that can target specific nucleophilic residues in enzymes and proteins. Another area of interest is the use of 1-Butyl-4-isocyanobenzene in the development of new drugs and therapies for various diseases. 1-Butyl-4-isocyanobenzene has the potential to be used as a tool for studying the activity and function of various enzymes and proteins involved in disease pathways.
合成方法
1-Butyl-4-isocyanobenzene can be synthesized by reacting 4-nitrophenyl isocyanate with butylamine. The reaction takes place in anhydrous dichloromethane and is catalyzed by triethylamine. The resulting product is a pale yellow solid that can be purified by recrystallization from ethanol.
科学研究应用
1-Butyl-4-isocyanobenzene has been widely used in scientific research as a tool for studying the mechanism of action of various enzymes and proteins. It is a potent electrophile that can covalently modify nucleophilic residues such as cysteine, histidine, and lysine. This property has been utilized to study the activity and function of enzymes and proteins that contain nucleophilic residues. 1-Butyl-4-isocyanobenzene has been used to study the mechanism of action of enzymes such as acetylcholinesterase, carbonic anhydrase, and lysozyme.
属性
CAS 编号 |
141399-15-7 |
|---|---|
产品名称 |
1-Butyl-4-isocyanobenzene |
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC 名称 |
1-butyl-4-isocyanobenzene |
InChI |
InChI=1S/C11H13N/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1H3 |
InChI 键 |
JAWVCUNWTMNOOS-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)[N+]#[C-] |
规范 SMILES |
CCCCC1=CC=C(C=C1)[N+]#[C-] |
同义词 |
Benzene, 1-butyl-4-isocyano- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)

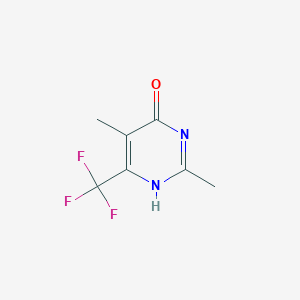
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
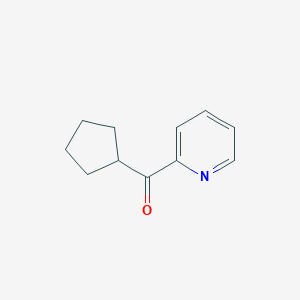
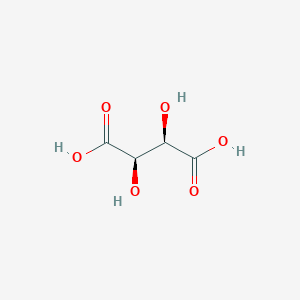
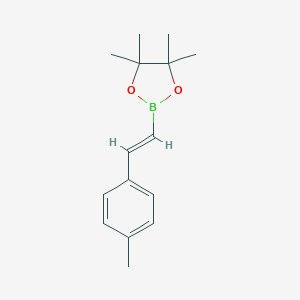
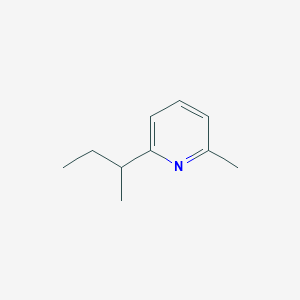
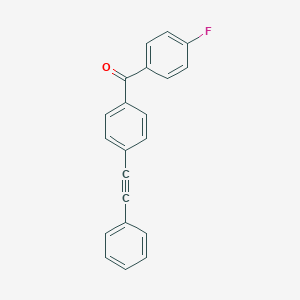
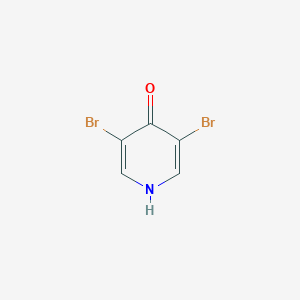
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
